Estriol 3-glucuronide
Overview
Description
Estriol 3-glucuronide, also known as estriol 3-β-D-glucosiduronic acid, is a natural, steroidal estrogen and a glucuronic acid (β-D-glucopyranuronic acid) conjugate of estriol . It is found in the urine of women as a reversibly formed metabolite of estriol .
Synthesis Analysis
The synthesis of Estriol 3-glucuronide involves complex biochemical processes. It is a metabolite of estriol, produced in the liver and excreted in the urine . Specific antibodies have been raised against Estriol 3-glucuronide, indicating its importance in biological processes .Molecular Structure Analysis
The molecular formula of Estriol 3-glucuronide is C24H32O9 . It has a molecular weight of 464.5 g/mol . The structure includes a steroid hormone ligand recognized by the monoclonal antibody 4155 .Chemical Reactions Analysis
Estriol 3-glucuronide is involved in various chemical reactions in the body. It is a metabolite of estriol, indicating that it is produced through the metabolic breakdown of estriol .Physical And Chemical Properties Analysis
Estriol 3-glucuronide is a steroid glucosiduronic acid . It is functionally related to an estriol . It is a conjugate acid of an estriol 3-O-(beta-D-glucuronide) (1-) and derives from a hydride of an estrane .Scientific Research Applications
Endocrinology: Hormonal Metabolite Analysis
Estriol 3-glucuronide is a crucial metabolite for assessing estrogenic activity, particularly during pregnancy. It is used as a biomarker in endocrinological studies to monitor placental and fetal health. The compound’s levels in urine can indicate placental function and fetal well-being, aiding in the management of high-risk pregnancies .
Biochemistry: Enzyme Substrate Specificity
Estriol 3-glucuronide is utilized in biochemical assays to study the specificity and kinetics of enzymes like β-glucuronidase. Its role as a substrate helps in characterizing enzyme behavior, which is essential for understanding metabolic disorders and developing therapeutic interventions .
Future Directions
Research on Estriol 3-glucuronide and related compounds is ongoing. For example, studies are exploring the use of urinary estrone conjugate and pregnanediol 3-glucuronide excretion rates to navigate the continuum of ovarian activity . This could have implications for the management of personal fertility . Additionally, advances in bioanalytical methodology for the analysis of plasma and serum estrogens could lead to major advances in risk assessment .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKIAJMSMKLBQE-JRSYHJKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947700 | |
Record name | 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estriol 3-glucuronide | |
CAS RN |
2479-91-6 | |
Record name | Estriol 3-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2479-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estriol 3-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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